molecular formula C12H15N3 B14059465 2-Methyl-4-(piperazin-1-yl)benzonitrile CAS No. 1010073-31-0

2-Methyl-4-(piperazin-1-yl)benzonitrile

Cat. No.: B14059465
CAS No.: 1010073-31-0
M. Wt: 201.27 g/mol
InChI Key: KBRLJMQORLXSIU-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperazin-1-yl)benzonitrile is an organic compound that features a piperazine ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperazin-1-yl)benzonitrile typically involves the reaction of 2-methyl-4-chlorobenzonitrile with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.

    Substitution: The piperazine ring can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents on the piperazine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines.

Scientific Research Applications

2-Methyl-4-(piperazin-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the entry of hepatitis C virus (HCV) by targeting the viral E1 protein . This inhibition prevents the virus from entering host cells, thereby blocking infection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(piperazin-1-yl)benzonitrile is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

1010073-31-0

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-methyl-4-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C12H15N3/c1-10-8-12(3-2-11(10)9-13)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI Key

KBRLJMQORLXSIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNCC2)C#N

Origin of Product

United States

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